N-(4-CHLORO-2-FLUOROPHENYL)-N'-(5-CHLORO-2-PYRIDYL)UREA
Overview
Description
N-(4-CHLORO-2-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structural features of this compound, such as the presence of chloro and fluoro substituents, contribute to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-2-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA typically involves the reaction of 4-chloro-2-fluoroaniline with 5-chloro-2-pyridinecarboxylic acid, followed by the formation of the urea linkage. The reaction conditions may include the use of coupling agents such as carbodiimides or isocyanates, and the reactions are often carried out in solvents like dichloromethane or dimethylformamide under controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reagents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-2-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted urea derivatives.
Scientific Research Applications
N-(4-CHLORO-2-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-2-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other urea derivatives with different substituents on the phenyl and pyridyl rings. Examples include:
- N-(4-BROMO-2-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA
- N-(4-CHLORO-2-METHOXYPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA
Uniqueness
The uniqueness of N-(4-CHLORO-2-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA lies in its specific combination of chloro and fluoro substituents, which may impart distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(5-chloropyridin-2-yl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FN3O/c13-7-1-3-10(9(15)5-7)17-12(19)18-11-4-2-8(14)6-16-11/h1-6H,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYSDZGHBVOWRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)NC(=O)NC2=NC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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